molecular formula C15H13ClN2O3S B2674952 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-82-7

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2674952
CAS No.: 921861-82-7
M. Wt: 336.79
InChI Key: BDMYGBNMMITHTG-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule designed for research, particularly in oncology and enzyme inhibition. Its structure incorporates two privileged scaffolds in medicinal chemistry: a 2-chloro-benzenesulfonamide group and a 1-methyl-2-oxoindoline (isatin) moiety. The primary sulfonamide group is a well-established zinc-binding function that can coordinate the catalytic zinc ion in the active site of Carbonic Anhydrase (CA) enzymes, making this compound a potential inhibitor of this enzyme family . Research is focused on isoforms like CA IX and XII, which are overexpressed in hypoxic tumor environments and are validated anticancer targets . Concurrently, the oxindole (indolin-2-one) core is a recognized pharmacophore in several FDA-approved multi-kinase inhibitors, such as sunitinib, and is frequently investigated for developing agents that modulate protein kinase activity . The hybridization of these two distinct, biologically relevant scaffolds into a single molecule is a strategic approach in drug discovery, aimed at creating single agents with multi-targeting potential or at enhancing selectivity for specific pathological targets like tumor-associated CA isoforms . This compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYGBNMMITHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products effectively .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 of the benzene ring participates in nucleophilic substitution (S<sub>N</sub>2) reactions. This reactivity is critical for modifying the compound’s aromatic system:

Reaction Conditions Product Reference
Amine substitutionEthanol, reflux with NH<sub>3</sub>2-Amino-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Thiol substitutionDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C2-(Methylthio)-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Key Findings :

  • Substitution efficiency depends on the nucleophile’s strength and reaction time. For example, primary amines yield >80% conversion under reflux conditions.

  • Steric hindrance from the methyl group on the indolinone ring slightly reduces reaction rates compared to ethyl analogs .

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, though stability varies:

Condition Reagents Product Reference
Acidic hydrolysis6M HCl, 100°C, 12hBenzenesulfonic acid + 5-amino-1-methylindolin-2-one
Basic hydrolysis5M NaOH, 70°C, 8hPartial degradation to sulfonate intermediates

Key Findings :

  • Acidic conditions cleave the sulfonamide bond, yielding benzenesulfonic acid and the indolinone amine.

  • Basic hydrolysis is less efficient, producing unstable intermediates that require stabilization .

Oxidation and Reduction

The oxoindolin moiety and aromatic systems are redox-active:

Reaction Reagents Product Reference
Indolinone oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 25°C1-Methyl-2,3-dioxoindoline-5-sulfonamide
Benzene ring reductionH<sub>2</sub>, Pd

Scientific Research Applications

Anticancer Properties

Research indicates that 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it inhibits the proliferation of human cancer cells, including:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.4Inhibition of cell cycle progression
A549 (lung cancer)6.8Induction of apoptosis
HeLa (cervical cancer)4.9Inhibition of specific kinases

The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with various biological targets, including kinases involved in oncogenic processes.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus12.5Effective against Gram-positive bacteria
Escherichia coli15.0Effective against Gram-negative bacteria
Pseudomonas aeruginosa20.0Effective against Gram-negative bacteria

The biological activity can be attributed to its ability to bind to specific receptors or enzymes within cells. The sulfonamide moiety may serve as a competitive inhibitor for enzymes involved in folate synthesis, crucial for nucleic acid production in both cancerous and bacterial cells.

Case Studies

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in MCF-7 cells at concentrations as low as 5 µM .
  • Antimicrobial Efficacy : Another research project investigated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)

  • Structure : Shares the 2-chlorobenzenesulfonamide backbone but incorporates a triazine ring substituted with methoxy and methyl groups.
  • Activity : A potent ALS inhibitor used as a broad-spectrum herbicide. Its triazine group enhances binding to ALS, contributing to high herbicidal efficacy at low doses (0.5–2 g/ha) .
  • Environmental Impact : Moderate persistence in soil (half-life: 30–60 days) with low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) .

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

  • Structure : Features a chloroacetamide group linked to a dimethylphenyl moiety.
  • Activity: Targets ALS but exhibits selectivity for rice paddies due to its acetamide group.
  • Metabolism: Rapidly metabolized in plants to non-toxic byproducts, enhancing crop safety .

Triflumuron (2-Chloro-N-(((4-(Trifluoromethoxy)Phenyl)Amino)Carbonyl)Benzamide)

  • Structure : Contains a trifluoromethoxy-substituted benzamide group.
  • Activity : Acts as a chitin synthesis inhibitor in insects, diverging from ALS-targeting sulfonamides. Used as an insect growth regulator .
  • Stability : High photostability but moderate soil persistence (half-life: 40–90 days) .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituent(s) Primary Use Molecular Weight (g/mol) Water Solubility (mg/L)
2-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide Benzenesulfonamide 1-Methyl-2-oxoindolin-5-yl Research compound* ~350 (estimated) Not reported
Chlorsulfuron Benzenesulfonamide Triazine (methoxy/methyl) Herbicide 357.8 300
Imazosulfuron Acetamide Dimethylphenyl, methoxy-isopropyl Herbicide (rice) 324.8 20
Triflumuron Benzamide Trifluoromethoxyphenyl Insecticide 358.7 0.1

*Note: The target compound’s bioactivity data are inferred from structural analogs; direct studies are lacking.

Key Research Findings

  • Substituent Impact: The indolinone group in this compound may confer unique binding properties compared to triazine or acetamide analogs.
  • Synthetic Challenges : Introducing the 2-oxoindolinyl group requires multi-step synthesis, increasing production complexity compared to chlorsulfuron .

Biological Activity

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the sulfonamide group is significant, as it is known for its diverse biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13ClN2O3S\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}_3\text{S}

This compound features a chloro substituent, an indolinone moiety, and a benzenesulfonamide group, which contribute to its chemical reactivity and biological activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related isatin derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest at the G2/M phase and down-regulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerIsatin derivativesInduction of apoptosis, cell cycle arrest
AntimicrobialBenzenesulfonamidesInhibition of bacterial growth
Carbonic Anhydrase InhibitionSulfonamide derivativesCompetitive inhibition of carbonic anhydrase enzymes

Antimicrobial Activity

The sulfonamide group in this compound is well-known for its antimicrobial properties. Compounds within this class have been extensively studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Isatin Derivatives : A study evaluated various isatin derivatives for their anticancer activity against HCT-116 cells, revealing that some derivatives exhibited IC50 values as low as 3.67 μM, indicating potent antiproliferative effects .
  • Carbonic Anhydrase Inhibition : Tertiary sulfonamide derivatives were assessed for their inhibition against carbonic anhydrase IX and XII, with some compounds showing Ki values in the nanomolar range (4.7 to 86.1 nM), suggesting potential therapeutic applications in cancer treatment through enzyme inhibition .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This can be achieved via Fischer indole synthesis.
  • Chlorination : Chlorination at the 4-position using agents like thionyl chloride.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, react 5-amino-1-methylindolin-2-one with 2-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-chlorination. Optimize stoichiometry to minimize byproducts like disubstituted sulfonamides.

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., indolinone methyl group at δ ~3.1 ppm, sulfonamide protons at δ ~7.5–8.3 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~363) and assess purity (>95%) .
    • Crystallography : If single crystals are obtained, X-ray diffraction can resolve conformational details, such as the planarity of the sulfonamide-indolinone linkage .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or acetylcholinesterase). Molecular docking (using software like MOE or AutoDock) can predict binding affinity to active sites .
  • Kinetic Assays : Perform fluorometric or spectrophotometric assays to measure IC50_{50} values. For example, monitor hydrolysis of 4-nitrophenyl acetate in the presence of the compound to assess esterase inhibition .
  • Structural Modifications : Introduce substituents (e.g., methyl or halogen groups) on the benzene ring to correlate steric/electronic effects with inhibitory activity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Contradiction : The compound shows poor solubility in water but moderate solubility in DMSO.
  • Resolution Strategies :

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .
  • Salt Formation : Synthesize sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .
  • Computational Modeling : Predict solubility parameters using Hansen solubility spheres (via software like COSMOtherm) to identify optimal solvents .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • QSAR Modeling : Use descriptors like logP, molecular polar surface area, and H-bond donor/acceptor counts to correlate structural features with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to evaluate binding stability (e.g., root-mean-square deviation <2 Å for stable complexes) .
  • Fragment-Based Design : Deconstruct the molecule into indolinone and sulfonamide fragments to identify pharmacophoric contributions to activity .

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